molecular formula C22H22N2O3 B2406771 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 1251562-29-4

4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2406771
CAS No.: 1251562-29-4
M. Wt: 362.429
InChI Key: VSGPYOSZZAFNAX-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an indole moiety, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.

    Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.

    Formation of the Benzamide Core: The ethylated indole is coupled with a benzoyl chloride derivative under basic conditions to form the benzamide core.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety might yield oxindole derivatives, while reduction of the benzamide group would produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide would depend on its specific biological target. Generally, compounds with an indole moiety can interact with various enzymes, receptors, and proteins, modulating their activity. The benzamide group might enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)benzamide: Lacks the cyclopropyl and oxoethoxy groups.

    4-(2-Cyclopropyl-2-oxoethoxy)benzamide: Lacks the indole moiety.

    N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzamide: Contains a methoxy group instead of the cyclopropyl-oxoethoxy group.

Uniqueness

4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the indole moiety and the cyclopropyl-oxoethoxy group. This combination might confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(15-5-6-15)14-27-18-9-7-16(8-10-18)22(26)23-12-11-17-13-24-20-4-2-1-3-19(17)20/h1-4,7-10,13,15,24H,5-6,11-12,14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGPYOSZZAFNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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